4-甲氧基-3-甲基-5-(三氟甲基)苯胺

描述

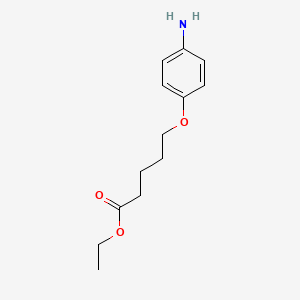

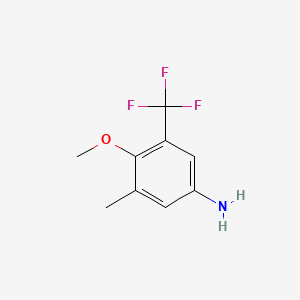

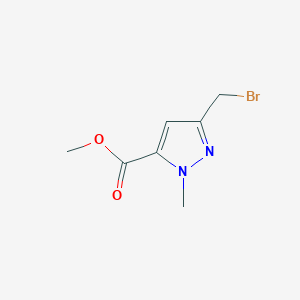

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .

Synthesis Analysis

The title compound is an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides . These are effective pesticides . For the preparation, please refer to the work of Feng & Li (2010) .Molecular Structure Analysis

In the title compound, the methoxy group is inclined at 8.7 (4)° to the benzene ring plane . The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N and C—H⋯F hydrogen-bonding interactions .Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .Physical And Chemical Properties Analysis

The molecular weight of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is 205.18 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 35.2 Ų , and it has a complexity of 195 .科学研究应用

Synthesis of N-Substituted Azetidinones

This compound is used in the synthesis of N-substituted-3-chloro-2-azetidinones , which are potential anthelmintic agents. These agents are used to treat parasitic worm infections .

Catalytic Synthesis of Indoles and Benzimidazoles

It serves as a starting material in rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles . These compounds have significant applications in pharmaceuticals, particularly as antitumor and antiviral agents .

Preparation of Azocalix Arenes

The compound is utilized in the preparation of azocalix arene dyes . These dyes have applications in creating colorimetric sensors and molecular recognition materials .

Synthesis of Bicyclic Heterocycles

It is also used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These structures are key in the development of active pharmaceutical ingredients (APIs) .

Inhibitors of Spleen Tyrosine Kinase (SYK)

This aniline derivative has been used in the discovery and structure-activity relationship (SAR) studies of novel inhibitors of spleen tyrosine kinase (SYK), which play a role in the signaling pathway of immune cells .

Precursor for Pharmaceutical Compounds

Lastly, it may act as a precursor in the synthesis of various pharmaceutical compounds such as tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate , which could have potential therapeutic applications .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

4-Methoxy-3-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

属性

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSTWVPCFNUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)

![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)

![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)

![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)